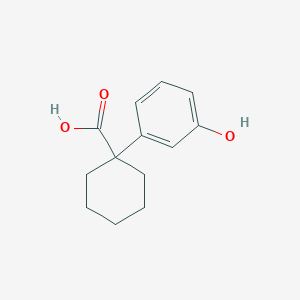
1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-hydroxyphenyl)Cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyphenyl)Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hydroxyphenyl group, resulting in different chemical properties and reactivity.
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but with the hydroxy group in a different position, leading to variations in reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2,(H,15,16) |
Clé InChI |
ISOZIFVRFHYVOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)










